molecular formula C9H8Cl3NO2S B1668291 Captan CAS No. 133-06-2

Captan

Cat. No.: B1668291
CAS No.: 133-06-2
M. Wt: 300.6 g/mol
InChI Key: LDVVMCZRFWMZSG-OLQVQODUSA-N
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Description

Captan is a widely used fungicide belonging to the phthalimide class of fungicides. It is primarily used to control fungal diseases in a variety of crops, including fruits, vegetables, and ornamental plants. This compound is known for its effectiveness in preventing diseases such as apple scab, brown rot, and leaf spot. It is a white solid in its pure form, although commercial samples may appear yellow or brownish .

Mechanism of Action

Target of Action

Captan is a broad-spectrum fungicide that primarily targets a wide variety of fungi . It is a non-specific thiol reactant that inhibits the respiration of numerous species of fungi and bacteria . The primary targets of this compound are the thiol-containing enzymes involved in mitochondrial respiration in fungal spores .

Mode of Action

This compound works by coming into contact with a fungus and interrupting a key process in its life cycle . It is a protective and curative agent that inhibits the respiration of fungi and bacteria . The mechanism of action may involve the degradation of this compound into the short-lived thiophosgene, which is highly reactive with thiols and other functional groups .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the respiration processes of fungi and bacteria. By reacting with thiol groups, this compound disrupts the function of thiol-containing enzymes that are crucial for mitochondrial respiration . This disruption leads to the inhibition of fungal growth and development .

Result of Action

The result of this compound’s action is the effective control of a wide variety of fungal diseases. By disrupting the respiration processes of fungi and bacteria, this compound prevents these organisms from growing and proliferating, thereby controlling the spread of fungal diseases .

Action Environment

This compound’s action, efficacy, and stability are influenced by environmental factors. Its effectiveness can be influenced by factors such as the method and conditions of its application, the presence of other chemicals, and the specific characteristics of the environment in which it is used .

Biochemical Analysis

Biochemical Properties

Captan interacts with various enzymes and proteins in biochemical reactions. It exhibits poor detection sensitivity using standard LC-MS/MS measurement conditions, and is typically analyzed by GC-techniques . The compound is known to degrade both in solution as well as during GC-injection .

Cellular Effects

The effects of this compound on cells and cellular processes are complex. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known for its stability, but it also undergoes degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models At high doses, toxic or adverse effects have been observed

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors . The compound can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Captan is synthesized through a multi-step process involving the reaction of tetrahydrophthalimide with trichloromethyl sulfenyl chloride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction can be summarized as follows:

    Formation of Tetrahydrophthalimide: This intermediate is prepared by the reaction of phthalic anhydride with ammonia.

    Reaction with Trichloromethyl Sulfenyl Chloride: Tetrahydrophthalimide is then reacted with trichloromethyl sulfenyl chloride to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using the same basic chemical reactions. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Captan undergoes several types of chemical reactions, including:

    Hydrolysis: this compound can hydrolyze in the presence of water, leading to the formation of tetrahydrophthalimide and trichloromethyl sulfenyl chloride.

    Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Substitution: this compound can undergo substitution reactions, particularly with nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically occurs in aqueous solutions, often accelerated by acidic or basic conditions.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Nucleophiles such as amines and thiols can react with this compound under mild conditions.

Major Products Formed

Scientific Research Applications

Captan has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Captan is often compared with other fungicides such as folpet and trifloxystrobin. While all three compounds are effective fungicides, they have different modes of action and environmental impacts:

    Folpet: Similar to this compound in structure and function, but with a slightly different mechanism of action.

    Trifloxystrobin: A modern fungicide with a specific mode of action, often used as an alternative to this compound.

This compound is unique in its multi-site mode of action, which makes it less likely for fungi to develop resistance compared to fungicides with a single target site .

Conclusion

This compound is a versatile and effective fungicide with a wide range of applications in agriculture, biology, medicine, and industry. Its unique mechanism of action and ability to control a broad spectrum of fungal diseases make it an invaluable tool for growers and researchers alike. Despite its effectiveness, it is important to use this compound responsibly to minimize potential environmental and health impacts.

If you have any more questions or need further details, feel free to ask!

Properties

CAS No.

133-06-2

Molecular Formula

C9H8Cl3NO2S

Molecular Weight

300.6 g/mol

IUPAC Name

(3aS,7aR)-2-(trichloromethylsulfanyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C9H8Cl3NO2S/c10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h1-2,5-6H,3-4H2/t5-,6+

InChI Key

LDVVMCZRFWMZSG-OLQVQODUSA-N

Isomeric SMILES

C1C=CC[C@H]2[C@@H]1C(=O)N(C2=O)SC(Cl)(Cl)Cl

impurities

... Bis-(trichloromethyl) disulfide is an impurity found in technical /grade/ captan.
One sample of technical-grade captan was 96% pure, with the remainder consisting of sodium chloride, water and tetrahydrophthalimide.

SMILES

C1C=CCC2C1C(=O)N(C2=O)SC(Cl)(Cl)Cl

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)SC(Cl)(Cl)Cl

Appearance

Solid powder

boiling_point

Decomposes (NTP, 1992)
decomposes
Decomposes

Color/Form

White to cream powder
Crystals from carbon tetrachloride
Colorless crystals
White, crystalline powder [Note: Commercial product is a yellow powder]

density

1.74 at 68 °F (USCG, 1999) - Denser than water;  will sink
1.74 g/cu cm at 25 °C
Relative density (water = 1): 1.74
1.74

melting_point

352 °F (NTP, 1992)
172.5 °C
Colorless to beige amorphous solid with a pungent odor. MP: 175-178 °C /Technical grade/
No melting point;  decomposes at 178 °C
352 °F
352 °F (Decomposes)

133-06-2

physical_description

Captan is a white solid dissolved in a liquid carrier. It is a water emulsifiable liquid. It can cause illness by inhalation, skin absorption and/or ingestion. The primary hazard of this material is that it poses a threat to the environment. In case of release immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil to contaminate groundwater. It is used as a fungicide.
Odorless, white, crystalline powder. [fungicide] [Note: Commercial product is a yellow powder with a pungent odor.];  [NIOSH]
WHITE CRYSTALS.
Odorless, white, crystalline powder.
Odorless, white, crystalline powder. [fungicide] [Note: Commercial product is a yellow powder with a pungent odor.]

Pictograms

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

Stable under recommended storage conditions.
Captan decomposes fairly readily in alkaline media (pH>8). It is hydrolytically stable at neutral or acid pH but decomposes when heated alone at its freezing/melting point.

solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
In water, 5.1 mg/L at 25 °C
7.78 g/100 mL chloroform;  8.15 g/100 mL tetrachloroethane;  4.96 g/100 mL cyclohexanone;  4.70 g/100 mL dioxane;  2.13 g/100 mL benzene;  0.69 g/100 mL toluene;  0.04 g/100 mL heptane;  0.29 g/100 mL ethanol;  0.25 g/100 mL ether at 26 °C
20 g/kg xylene;  21 g/kg acetone;  1.7 g/kg isopropanol;  23 g/kg cyclohexanone at 26 °C
Slightly soluble in ethylene dichloride
For more Solubility (Complete) data for CAPTAN (6 total), please visit the HSDB record page.
Solubility in water, g/100ml at 25 °C: (none)
(77 °F): 0.0003%

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aacaptan;  Agrosol S;  AI3-26538;  Amercide;  Bangton;  Buvisild K;  Captab;  Captadin;  Captaf;  Captan;  Hexacap;  Captax;  Glyodex 3722;  Vanicide

vapor_pressure

less than 0.00001 mmHg at 77 °F (NTP, 1992)
9X10-8 mm Hg at 25 °C
0 mmHg (approx)

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Captan

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